molecular formula C21H18Cl2N2O3 B278437 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide

5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide

Cat. No. B278437
M. Wt: 417.3 g/mol
InChI Key: GKYVMZTWQYFNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF belongs to the furan class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide is not fully understood, but it is thought to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has also been shown to possess antipyretic effects, reducing fever in animal models. Additionally, 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects. Additionally, 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has not yet been tested in human clinical trials, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide. One area of research is to further elucidate its mechanism of action and biochemical and physiological effects. This could involve studies using animal models of disease, as well as in vitro studies using cell lines. Another area of research is to investigate the potential therapeutic applications of 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide in humans. This could involve conducting clinical trials to determine its safety and efficacy in treating inflammatory diseases and cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide.

Synthesis Methods

The synthesis of 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide involves the reaction of 2,5-dichlorobenzonitrile with 4-isobutyrylaminophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid to yield 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide. The synthesis method is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-[4-(2-methylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H18Cl2N2O3/c1-12(2)20(26)24-14-4-6-15(7-5-14)25-21(27)19-10-9-18(28-19)16-11-13(22)3-8-17(16)23/h3-12H,1-2H3,(H,24,26)(H,25,27)

InChI Key

GKYVMZTWQYFNQG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.